molecular formula C18H12N4OS2 B4908336 2-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-4(1H)-ONE

2-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-4(1H)-ONE

Cat. No.: B4908336
M. Wt: 364.4 g/mol
InChI Key: IBHFLFYEAVVPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

Benzothiazole is potentially hazardous. It is not an authorized plant protection product in the European Union . It contributes to health problems in tannery workers as it is a potential carcinogen, and is a hepatotoxin .

Future Directions

The increased interest in heterocyclic systems like benzothiazole and pyrimido[1,2-a]benzimidazole is due to the promise of the emergence of unique properties (biological active, photophysical, structural, etc.) because of the practical significance of these scaffolds . Thus, the creation of pharmacologically sound benzimidazole derivatives is an important task that requires complex synthetic approaches .

Preparation Methods

The synthesis of WAY-607122 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not widely published. industrial production methods typically involve the use of advanced organic synthesis techniques to ensure high purity and yield .

Chemical Reactions Analysis

WAY-607122 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WAY-607122 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It is studied for its potential effects on cellular processes and pathways.

    Medicine: It is being researched for its potential therapeutic effects in the treatment of neurodegenerative disorders.

    Industry: It is used in the development of new materials and chemical products.

Comparison with Similar Compounds

WAY-607122 is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

    WAY-100635: A selective serotonin receptor antagonist.

    WAY-181187: A selective dopamine receptor agonist.

    WAY-267464: A selective oxytocin receptor agonist.

WAY-607122 stands out due to its specific applications in neurodegenerative disorders and its unique chemical structure .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanylmethyl)-1H-pyrimido[1,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4OS2/c23-16-9-11(10-24-18-21-13-6-2-4-8-15(13)25-18)19-17-20-12-5-1-3-7-14(12)22(16)17/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHFLFYEAVVPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C=C(N3)CSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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